molecular formula C27H22N6Na2O9S2 B077845 Direct Yellow 120 CAS No. 12222-63-8

Direct Yellow 120

Cat. No.: B077845
CAS No.: 12222-63-8
M. Wt: 684.6 g/mol
InChI Key: MFZGSFUTGDGCSC-UHFFFAOYSA-L
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Description

Direct Yellow 120, also known as C.I. This compound, is an organic dye commonly used in the textile industry. It is known for its vibrant yellow color and excellent solubility in water and alcohol. The chemical formula for this compound is C27H22N6Na2O9S2, and it has a molecular weight of 684.61 g/mol . This compound is primarily used for dyeing cotton, silk, and other natural fibers, providing bright and stable colors.

Preparation Methods

Direct Yellow 120 is typically synthesized through a series of chemical reactions involving nitrobenzene and 3-amino-4-methoxybenzenesulfonamide. The synthesis process includes the following steps :

    Nitration: Nitrobenzene is nitrated to form dinitrobenzene.

    Reduction: The dinitrobenzene is then reduced to form diamino compounds.

    Coupling Reaction: The diamino compounds undergo a coupling reaction with 3-amino-4-methoxybenzenesulfonamide to form the final dye.

Industrial production of this compound involves these steps on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Direct Yellow 120 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.

    Reduction: Under reductive conditions, the azo bonds in this compound can be cleaved, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Direct Yellow 120 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Direct Yellow 120 involves its ability to bind to various substrates through electrostatic interactions, hydrogen bonding, and π-π interactions. These interactions enable the dye to adhere to fibers and other materials, providing stable and vibrant colors. The molecular targets and pathways involved in these interactions depend on the specific application and substrate.

Comparison with Similar Compounds

Direct Yellow 120 can be compared with other similar compounds, such as:

This compound is unique due to its specific chemical structure, which provides excellent solubility and stability, making it highly suitable for various industrial and scientific applications.

Properties

IUPAC Name

disodium;3-[[3-methoxy-4-[[[2-methoxy-4-[(3-sulfophenyl)diazenyl]anilino]-oxidomethylidene]amino]phenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZGSFUTGDGCSC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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